
Spectroscopic Profile of 3-Nitroanilinium
Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Nitroanilinium chloride

Cat. No.: B7797529 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Nitroanilinium chloride, a key intermediate in the synthesis of various organic compounds.

The following sections detail the Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis),

and Nuclear Magnetic Resonance (NMR) spectroscopic properties of this compound, offering a

valuable resource for its identification and characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The infrared spectrum of 3-Nitroanilinium chloride is characterized by the

vibrational frequencies of its constituent bonds, particularly those of the anilinium and nitro

groups, and the substituted benzene ring.

FTIR Spectral Data
The following table summarizes the characteristic infrared absorption peaks for 3-
Nitroanilinium chloride. The assignments are based on established group frequency

correlations and data from related compounds, such as 3-nitroanilinium nitrate.[1]
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretching

3000 - 2800 Broad, Strong
N-H stretching (in -NH₃⁺

group)

1620 - 1600 Medium C=C aromatic ring stretching

1580 - 1560 Strong Asymmetric NO₂ stretching

1480 - 1460 Medium C=C aromatic ring stretching

1360 - 1340 Strong Symmetric NO₂ stretching

850 - 800 Strong
C-H out-of-plane bending

(aromatic)

750 - 700 Strong
C-H out-of-plane bending

(aromatic)

Experimental Protocol: FTIR Spectroscopy
Method: Potassium Bromide (KBr) Pellet Method[2]

Sample Preparation: A small amount of 3-Nitroanilinium chloride (1-2 mg) is intimately

mixed and ground with approximately 200 mg of dry KBr powder in an agate mortar and

pestle.

Pellet Formation: The resulting fine powder is transferred to a pellet die and pressed under

high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and

the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure

KBr pellet is recorded separately for background correction.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The spectrum of 3-Nitroanilinium chloride is influenced by the chromophoric nitro group and

the aromatic ring, with the protonation of the amino group causing a noticeable effect on the

absorption maxima compared to 3-nitroaniline.

UV-Vis Spectral Data
The electronic absorption data for 3-Nitroanilinium chloride in ethanol is presented below.

The observed transitions are characteristic of nitro-substituted aromatic compounds.

Wavelength (λmax,
nm)

Molar Absorptivity
(ε, L·mol⁻¹·cm⁻¹)

Solvent
Electronic
Transition

~240 ~15,000 Ethanol π → π

~330 ~2,000 Ethanol n → π

Note: The exact λmax and ε values can vary slightly depending on the solvent and

concentration. The protonation of the aniline group to anilinium generally leads to a

hypsochromic (blue) shift compared to the neutral 3-nitroaniline molecule due to the reduced

electron-donating ability of the -NH₃⁺ group.[3]

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: A stock solution of 3-Nitroanilinium chloride is prepared by accurately

weighing the compound and dissolving it in a UV-grade solvent, such as ethanol, to a known

concentration (e.g., 1 x 10⁻³ M). Serial dilutions are then performed to obtain a final

concentration in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer,

with a quartz cuvette (1 cm path length) containing the sample solution. The solvent used for

sample preparation is used as the reference in the second beam. The spectrum is typically

scanned over a wavelength range of 200-400 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of a

compound. Both ¹H and ¹³C NMR provide information about the chemical environment of the

hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data
The ¹H NMR spectrum of 3-Nitroanilinium chloride in DMSO-d₆ shows distinct signals for the

aromatic protons and the anilinium protons. The chemical shifts are influenced by the electron-

withdrawing effects of the nitro and anilinium groups.

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~8.2 Singlet - 1H H-2

~7.9 Doublet ~8.0 1H H-4 or H-6

~7.6 Triplet ~8.0 1H H-5

~7.5 Doublet ~8.0 1H H-6 or H-4

~7.0 (broad) Singlet - 3H -NH₃⁺

Note: The assignments are based on substituent effects in substituted anilines and may require

2D NMR for unambiguous confirmation.[4]

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of 3-Nitroanilinium
chloride.
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Chemical Shift (δ, ppm) Assignment

~148 C-3 (C-NO₂)

~140 C-1 (C-NH₃⁺)

~131 C-5

~125 C-4 or C-6

~120 C-6 or C-4

~115 C-2

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 3-Nitroanilinium chloride is dissolved in

0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[5] A small

amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled sequence is typically

used to simplify the spectrum.

Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 3-Nitroanilinium chloride.
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Caption: Workflow for the spectroscopic characterization of 3-Nitroanilinium chloride.

This diagram illustrates how a sample of 3-Nitroanilinium chloride is subjected to three

primary spectroscopic techniques. Each technique yields specific information: FTIR identifies

functional groups, UV-Vis probes electronic transitions, and NMR elucidates the detailed

molecular structure. The combined interpretation of this data leads to a complete spectroscopic

characterization of the compound.

Summary
The spectroscopic data presented in this guide provides a detailed fingerprint for 3-
Nitroanilinium chloride. The FTIR spectrum confirms the presence of the anilinium and nitro

functional groups, the UV-Vis spectrum details the electronic transitions characteristic of the

molecule, and the NMR spectra provide a map of the proton and carbon environments within

the molecular structure. These datasets, along with the provided experimental protocols, serve

as a valuable reference for researchers in the fields of chemical synthesis, materials science,

and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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